molecular formula C12H15NO2 B15045962 1-(4-Methylphenyl)-D-proline

1-(4-Methylphenyl)-D-proline

Cat. No.: B15045962
M. Wt: 205.25 g/mol
InChI Key: YDQNTBQBTVUYIG-LLVKDONJSA-N
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Description

1-(4-Methylphenyl)-D-proline is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a 4-methylphenyl group attached to the proline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-D-proline can be synthesized through several methods One common approach involves the reaction of 4-methylbenzylamine with a suitable proline derivative under controlled conditions The reaction typically requires the use of a catalyst and specific solvents to achieve high yields

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction temperatures is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-D-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylphenyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenyl)-D-proline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-D-proline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-L-proline: A stereoisomer with similar chemical properties but different biological activities.

    4-Methylproline: A simpler derivative with a methyl group attached to the proline ring.

    4-Methylphenylalanine: An amino acid derivative with a similar aromatic group but different overall structure.

Uniqueness: 1-(4-Methylphenyl)-D-proline is unique due to its specific stereochemistry and the presence of the 4-methylphenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2R)-1-(4-methylphenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-9-4-6-10(7-5-9)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1

InChI Key

YDQNTBQBTVUYIG-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCC[C@@H]2C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC2C(=O)O

Origin of Product

United States

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